molecular formula C10H7FO2 B6372821 3-Fluoro-4-(furan-2-YL)phenol CAS No. 1261890-17-8

3-Fluoro-4-(furan-2-YL)phenol

Cat. No.: B6372821
CAS No.: 1261890-17-8
M. Wt: 178.16 g/mol
InChI Key: FWKPGWWHGRUJAN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(furan-2-YL)phenol is an organic compound that belongs to the class of fluorinated aromatic compounds It features a phenol group substituted with a fluorine atom at the third position and a furan ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(furan-2-YL)phenol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 4-(furan-2-YL)phenol, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as acetonitrile .

Another method involves the use of a palladium-catalyzed cross-coupling reaction. In this approach, a furan-2-ylboronic acid is coupled with 3-fluoro-4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(furan-2-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(furan-2-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(furan-2-YL)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(furan-2-YL)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    3-Fluoro-4-(furan-2-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-(Furan-2-YL)phenol: Similar structure but without the fluorine atom.

Uniqueness

3-Fluoro-4-(furan-2-YL)phenol is unique due to the presence of both a fluorine atom and a furan ring, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

3-fluoro-4-(furan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKPGWWHGRUJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684075
Record name 3-Fluoro-4-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-17-8
Record name 3-Fluoro-4-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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